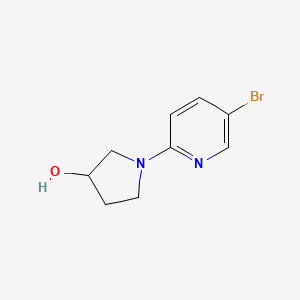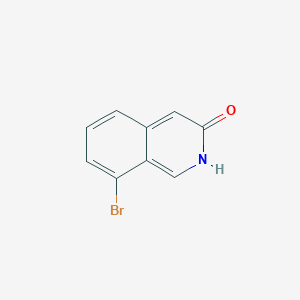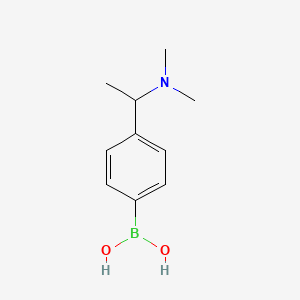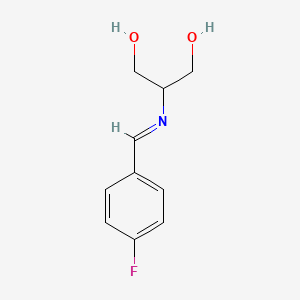
(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol
Übersicht
Beschreibung
“(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol” is a chemical compound with the molecular formula C10H12FNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 imine (aromatic), 2 hydroxyl groups, and 2 primary alcohols .Physical And Chemical Properties Analysis
The molecular weight of “(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol” is 197.21 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalytic Properties in Hydrogen Generation
One significant application of related compounds to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol is in the field of hydrogen generation. A study by Tang et al. (2016) demonstrated the use of a water-soluble cobalt complex supported by a structurally similar ligand for both electrocatalytic and photocatalytic hydrogen evolution from aqueous buffers. This complex showcased rapid and efficient catalytic properties for water reduction, highlighting its potential in renewable energy applications (Tang, Lin, Zhang, & Zhan, 2016).
Structural and Theoretical Analysis
Another area of research focuses on the structural and theoretical analysis of similar compounds. Ruan Min (2008) conducted a theoretical study on the Schiff Base derived from 4-Fluorobenzaldehyde and alanine, providing insights into the structure and vibrational characteristics of these types of compounds. This kind of research aids in understanding the fundamental properties and potential applications of (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol and its derivatives (Min, 2008).
Electrocatalytic Properties
Dong Li et al. (2017) explored the electrocatalytic properties of a copper complex supported by a ligand similar to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol. This study indicates the potential of such complexes in catalyzing hydrogen evolution, thereby contributing to the field of catalysis and sustainable energy solutions (Li, Tang, Liu, & Zhan, 2017).
Chiral Synthesis
Research by Ihara et al. (1994) in the field of chiral synthesis demonstrated the preparation of propane-1,3-diol derivatives with fluorinated quaternary stereogenic centers. Such research contributes to the synthesis of complex molecules with potential applications in pharmaceuticals and fine chemicals (Ihara, Kawabuchi, Tokunaga, & Fukumoto, 1994).
Anticancer Activity Study
An experimental study by Ruan et al. (2009) on the anticancer activity of a similar compound, 2-(4-fluorobenzylideneamino) propanoic acid, highlights the potential biomedical applications of these compounds. The study examined its effects on the Hela cell line, providing insights into the therapeutic possibilities of related compounds (Ruan, Ye, Song, Zhang, & Zhao, 2009).
Magnetic Properties of Complexes
Research on tetranuclear cubane-like complexes by Zhang et al. (2012) using hydroxyl-rich ligands related to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol revealed unique magnetic properties. This kind of research opens up possibilities for the use of such complexes in magnetic materials and devices (Zhang, Chen, Hu, Chen, Li, & Li, 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylideneamino]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-8(2-4-9)5-12-10(6-13)7-14/h1-5,10,13-14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXPPVYWBLALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC(CO)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



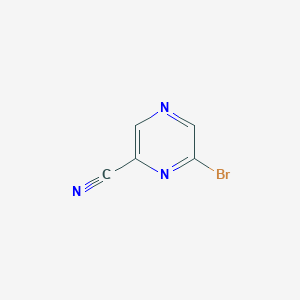

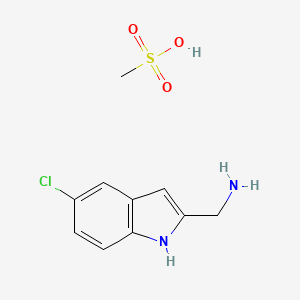
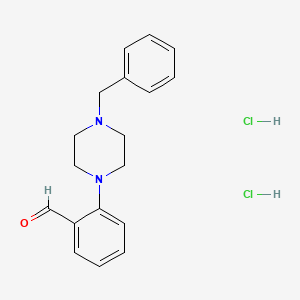
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)


![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)

